molecular formula C22H23ClN2O3 B10804921 N-[(5-chloro-8-hydroxyquinolin-7-yl)(2-methoxyphenyl)methyl]pentanamide

N-[(5-chloro-8-hydroxyquinolin-7-yl)(2-methoxyphenyl)methyl]pentanamide

Cat. No.: B10804921
M. Wt: 398.9 g/mol
InChI Key: BUMPAWLVAKLTNJ-UHFFFAOYSA-N
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Description

N-[(5-chloro-8-hydroxyquinolin-7-yl)(2-methoxyphenyl)methyl]pentanamide is a useful research compound. Its molecular formula is C22H23ClN2O3 and its molecular weight is 398.9 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C22H23ClN2O3

Molecular Weight

398.9 g/mol

IUPAC Name

N-[(5-chloro-8-hydroxyquinolin-7-yl)-(2-methoxyphenyl)methyl]pentanamide

InChI

InChI=1S/C22H23ClN2O3/c1-3-4-11-19(26)25-20(15-8-5-6-10-18(15)28-2)16-13-17(23)14-9-7-12-24-21(14)22(16)27/h5-10,12-13,20,27H,3-4,11H2,1-2H3,(H,25,26)

InChI Key

BUMPAWLVAKLTNJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NC(C1=CC=CC=C1OC)C2=CC(=C3C=CC=NC3=C2O)Cl

Origin of Product

United States

Biological Activity

N-[(5-chloro-8-hydroxyquinolin-7-yl)(2-methoxyphenyl)methyl]pentanamide is a synthetic compound notable for its structural complexity and potential biological activities. This compound contains a quinoline moiety, which is known for its diverse pharmacological properties, including antimicrobial, anticancer, and antiviral activities. The unique combination of functional groups in this compound enhances its interaction with biological targets, making it a subject of interest in medicinal chemistry.

Chemical Structure

The IUPAC name of the compound is this compound. Its molecular formula is C25H21ClN2O4C_{25}H_{21}ClN_2O_4, and its structure can be represented as follows:

N 5 chloro 8 hydroxyquinolin 7 yl 2 methoxyphenyl methyl pentanamide\text{N 5 chloro 8 hydroxyquinolin 7 yl 2 methoxyphenyl methyl pentanamide}

Biological Activity

The biological activity of this compound has been explored through various studies, revealing its potential in several therapeutic areas.

Antimicrobial Activity

Research indicates that compounds containing the 8-hydroxyquinoline (8-HQ) nucleus exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown efficacy against various bacterial strains and fungi. A study highlighted that certain 8-HQ derivatives demonstrated growth inhibition percentages against pathogenic organisms, suggesting that the compound may possess similar antimicrobial capabilities .

Antiviral Activity

The antiviral potential of 8-HQ derivatives has also been investigated. A study examining various 8-HQ compounds against H5N1 avian influenza viruses revealed that modifications in the substituents on the anilide ring significantly influenced antiviral activity. The findings indicated that increased lipophilicity and electron-withdrawing properties enhanced the compounds' efficacy against viral growth . Although specific data on this compound's antiviral activity is limited, its structural characteristics suggest it may exhibit similar properties.

Anticancer Activity

The anticancer properties of 8-HQ derivatives have garnered attention due to their ability to interact with cellular pathways involved in cancer progression. Research has indicated that these compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines. For example, studies have shown that certain derivatives possess GI50 values indicating low cytotoxicity while maintaining high efficacy in inhibiting tumor growth . The specific mechanisms through which this compound exerts its anticancer effects require further investigation.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Key factors influencing SAR include:

  • Substituent Effects : The presence of electron-withdrawing groups enhances lipophilicity and can improve biological activity.
  • Hydroxyl and Methoxy Groups : These functional groups contribute to the compound's solubility and ability to interact with biological targets.
  • Quinoline Core : The quinoline structure is pivotal for the compound's interaction with enzymes and receptors involved in various biological pathways.

Comparative Analysis with Similar Compounds

To better understand the unique attributes of this compound, a comparative analysis with similar compounds can be beneficial.

Compound NameBiological ActivityNotable Features
N-5-chloro-8-hydroxyquinolin-7-ylmethyl]propanamideAntimicrobial, AntiviralSimilar quinoline core
N-5-chloro-8-hydroxyquinolin-7-ymethyl]-2-phenoxyacetamideAnticancerHydroxyl group enhances activity
N-[5-chloro-8-hydroxyquinolin-(2-methoxyphenyl)methyl]-2-phenyacetamideAntimicrobialMethoxy group increases lipophilicity

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